1-(4-bromobenzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
CAS No.: 868218-87-5
Cat. No.: VC7465463
Molecular Formula: C16H14BrClN2O2S2
Molecular Weight: 445.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868218-87-5 |
|---|---|
| Molecular Formula | C16H14BrClN2O2S2 |
| Molecular Weight | 445.77 |
| IUPAC Name | 1-(4-bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
| Standard InChI | InChI=1S/C16H14BrClN2O2S2/c17-13-4-6-15(7-5-13)24(21,22)20-9-8-19-16(20)23-11-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2 |
| Standard InChI Key | VNMCAJSKCMPREB-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Table 1: Chemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C<sub>16</sub>H<sub>14</sub>BrClN<sub>2</sub>O<sub>2</sub>S<sub>2</sub> |
| Molecular Weight | 462.78 g/mol |
| Functional Groups | Sulfonamide, sulfanyl, halogenated aromatic |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO) |
| Melting Point | Not explicitly reported; varies with synthesis conditions |
Synthesis Pathway
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The process can be summarized as follows:
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Formation of the Imidazole Core:
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The imidazole ring is synthesized through cyclization reactions involving appropriate precursors such as glyoxal or derivatives of amino acids.
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Introduction of the Sulfonyl Group:
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The bromobenzenesulfonyl moiety is introduced via sulfonation reactions using reagents like bromobenzenesulfonyl chloride in the presence of a base.
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Attachment of the Sulfanyl Bridge:
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The sulfanyl linkage to the 3-chlorophenylmethyl group is achieved through thiol-based alkylation reactions.
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Reaction Conditions
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Solvents: Dimethylformamide (DMF) or ethanol are commonly used.
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Catalysts: Cesium carbonate or other bases facilitate alkylation and sulfonation.
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Temperature: Mild heating (50–80°C) is typically required for optimal yields.
Table 2: Key Reaction Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazole core formation | Glyoxal + Ammonia | ~70 |
| Sulfonation (bromobenzene) | Bromobenzenesulfonyl chloride + Base | ~60–80 |
| Sulfanyl bridge attachment | Thiol derivative + Alkyl halide | ~50–70 |
Potential Applications
The structural features of this compound suggest its potential utility in various fields:
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Pharmaceutical Applications:
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Biological Activity Studies:
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Material Science:
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The compound’s unique electronic properties, derived from its halogen and sulfonamide groups, may make it useful in designing advanced materials such as sensors or catalysts.
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Related Research Findings
Several studies have explored compounds with similar structural motifs:
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Sulfonamide Derivatives:
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Imidazole-Based Compounds:
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Hybrid Compounds:
Spectroscopic Characterization
The characterization of this compound typically involves:
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NMR Spectroscopy:
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Proton (H) and carbon (C) NMR spectra confirm the structure by identifying chemical shifts corresponding to aromatic protons, sulfanyl groups, and sulfonamides.
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Infrared (IR) Spectroscopy:
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Key absorption bands include:
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Sulfone group: ~1320–1150 cm
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C-H (aromatic): ~3000 cm
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N-H (imidazole): ~3400 cm
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Mass Spectrometry (MS):
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Molecular ion peaks help confirm molecular weight and fragmentation patterns.
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